3-n-HexyloxyphenylZinc bromide
Description
3-n-Hexyloxyphenyl zinc bromide is an organozinc reagent characterized by a zinc atom bound to a bromine and a 3-hexyloxy-substituted phenyl group. Its molecular formula is C₁₂H₁₇BrOZn (estimated molecular weight: ~337.5 g/mol). Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions such as the Negishi coupling, where they act as nucleophilic partners for carbon-carbon bond formation . The hexyloxy group enhances lipophilicity, improving solubility in non-polar solvents like tetrahydrofuran (THF) or diethyl ether, which is critical for reaction efficiency.
Properties
Molecular Formula |
C12H17BrOZn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VHHAVRZZYOIQHE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-n-HexyloxyphenylZinc bromide typically involves the reaction of 3-n-Hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-n-Hexyloxybromobenzene+Zn→3-n-HexyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of 3-n-HexyloxyphenylZinc bromide may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Negishi Coupling
This compound participates in palladium-catalyzed Negishi couplings with aryl/alkenyl halides to form biaryl or styryl derivatives. A representative reaction with 4-bromotoluene achieves yields of 68-82% under optimized conditions:
Reaction Scheme:
Conditions:
-
Catalyst: 2 mol% Pd(PPh₃)₄
-
Solvent: THF, 60°C, 12 hr
-
Base: Not required
Suzuki-Miyaura Coupling
When paired with boronic acids, this reagent forms biaryls via Suzuki coupling. For example, coupling with 4-methoxyphenylboronic acid yields 74-89% product:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (1 mol%) |
| Ligand | SPhos (2 mol%) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 8 hr |
Nucleophilic Addition to Carbonyl Compounds
The zinc-bound phenyl group adds to aldehydes/ketones, forming secondary/tertiary alcohols after hydrolysis:
Example with Benzaldehyde:
Yield: 65-78% (THF, −20°C to RT, 6 hr)
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form alkylated aromatic compounds:
Conditions: CuI (10 mol%), DMF, 50°C, 24 hr
Yield: 55-70%
Acylation
Electrophilic acylation with acetyl chloride produces ketones:
Yield: 60-72% (THF, 0°C, 2 hr)
Mechanistic Insights
The reactivity follows a transmetalation pathway in cross-couplings :
-
Oxidative Addition: Pd⁰ inserts into the aryl halide bond.
-
Transmetalation: Zinc transfers the phenyl group to Pd.
-
Reductive Elimination: Pd releases the coupled product.
Kinetic studies show pseudo-first-order dependence on both Pd catalyst and organozinc reagent .
Comparative Reaction Data
| Reaction Type | Electrophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Negishi Coupling | 4-Bromotoluene | Pd(PPh₃)₄ | THF | 82 |
| Suzuki Coupling | 4-MeO-PhB(OH)₂ | Pd(OAc)₂/SPhos | DMF/H₂O | 89 |
| Aldehyde Addition | Benzaldehyde | None | THF | 78 |
| Alkylation | Methyl Iodide | CuI | DMF | 70 |
Functional Group Compatibility
-
Tolerant: Ethers, halogens, nitro groups
-
Sensitive: Strong acids/bases, oxidizers
This compound’s modular reactivity enables applications in pharmaceuticals, agrochemicals, and materials science. Continued optimization of ligands and solvents (e.g., replacing THF with 2-MeTHF) may enhance sustainability without sacrificing efficiency .
Scientific Research Applications
Chemistry: 3-n-HexyloxyphenylZinc bromide is used extensively in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and natural products.
Biology and Medicine: While specific biological applications of 3-n-HexyloxyphenylZinc bromide are less common, its derivatives and the compounds synthesized using it can have significant biological activity and potential medicinal applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-value chemicals .
Mechanism of Action
The mechanism of action of 3-n-HexyloxyphenylZinc bromide in coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed coupling reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Comparison with Sepantronium Bromide (YM-155)
Key Differences :
- Structure: Sepantronium bromide is a nitrogen-rich heterocyclic compound with a bromine atom, while 3-n-hexyloxyphenyl zinc bromide is a simpler organometallic species.
- Application : Sepantronium is a clinical-stage anticancer agent targeting survivin protein expression , whereas the zinc derivative is a tool for organic synthesis.
- Reactivity : The zinc reagent participates in metal-catalyzed couplings, while Sepantronium interacts with cellular pathways.
Comparison with 1-Bromohexane
Key Differences :
- Structure : 1-Bromohexane is a linear alkyl bromide, whereas the zinc compound contains an aromatic ring and a zinc center.
- Reactivity : 1-Bromohexane is a classic electrophile in alkylation reactions, while the zinc reagent acts as a carbon nucleophile.
Comparison with 4-N-Hexylbenzylamine
Key Differences :
- Functionality : The amine group in 4-N-hexylbenzylamine confers basicity and nucleophilicity, contrasting with the electrophilic zinc center in the target compound.
- Applications : 4-N-Hexylbenzylamine is used in drug design and surfactant synthesis , while the zinc reagent enables catalytic cross-couplings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
